2-Chloro-4-formylnicotinonitrile
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Overview
Description
2-Chloro-4-formylnicotinonitrile is an organic compound with the molecular formula C7H3ClN2O. It is a derivative of nicotinonitrile, characterized by the presence of a chloro group at the second position and a formyl group at the fourth position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4-formylnicotinonitrile typically involves the chlorination of nicotinonitrile derivatives. One common method includes dissolving N-oxo niacinamide in an organic solvent and adding thionyl chloride dropwise while maintaining the temperature at 25 ± 5°C . Another method involves the use of (E)-4-(dimethylamine)yl-3-butene-2-ketone and malononitrile as raw materials, followed by chlorination with phosphorus oxychloride and phosphorus pentachloride .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of automated systems to control the reaction conditions precisely, ensuring high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-formylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions
Major Products Formed
Oxidation: 2-Chloro-4-carboxynicotinonitrile.
Reduction: 2-Chloro-4-formylaminonicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-4-formylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of nicotinonitrile-based drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Chloro-4-formylnicotinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Used in the synthesis of pesticides and dyes.
2-Chloro-5-nitrophenol: Similar applications in industrial chemistry.
4-Chloro-2-nitroaniline: Used in the production of pharmaceuticals and dyes.
2-Chloro-N-(2-chlorophenyl)nicotinamide: Investigated for its antibacterial properties.
Uniqueness
2-Chloro-4-formylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H3ClN2O |
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Molecular Weight |
166.56 g/mol |
IUPAC Name |
2-chloro-4-formylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3ClN2O/c8-7-6(3-9)5(4-11)1-2-10-7/h1-2,4H |
InChI Key |
KXKPASWWVVDEJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C=O)C#N)Cl |
Origin of Product |
United States |
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